molecular formula C4H9NO2 B3369161 Isobutyrohydroxamic acid CAS No. 22779-89-1

Isobutyrohydroxamic acid

Cat. No.: B3369161
CAS No.: 22779-89-1
M. Wt: 103.12 g/mol
InChI Key: WLZCAHBBQPTPRQ-UHFFFAOYSA-N
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Description

Isobutyrohydroxamic acid, also known as N-hydroxy-2-methylpropanamide, is an organic compound with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol . It is a hydroxamic acid derivative, characterized by the presence of a hydroxylamine group attached to an isobutyric acid backbone. This compound is known for its chelating properties and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyrohydroxamic acid can be synthesized through several methods. One common approach involves the reaction of isobutyric acid with hydroxylamine under acidic or basic conditions. The reaction typically proceeds as follows: [ \text{Isobutyric acid} + \text{Hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Isobutyrohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amides or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amides .

Scientific Research Applications

Isobutyrohydroxamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal complexes.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly for matrix metalloproteinases and histone deacetylases.

    Medicine: Research has explored its use in developing therapeutic agents for diseases such as cancer and cardiovascular disorders.

    Industry: It is employed in the flotation of minerals and as an anti-corrosive agent

Mechanism of Action

The mechanism of action of isobutyrohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. By binding to metal ions, it can disrupt the function of metalloproteinases, which play a role in various biological processes. Additionally, its hydroxamic acid moiety allows it to interact with enzyme active sites, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Isobutyrohydroxamic acid can be compared with other hydroxamic acids, such as:

  • Acetohydroxamic acid
  • Benzohydroxamic acid
  • Salicylhydroxamic acid

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chelating properties and reactivity. Its branched isobutyric acid backbone differentiates it from other hydroxamic acids, influencing its solubility and interaction with metal ions .

Properties

IUPAC Name

N-hydroxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(2)4(6)5-7/h3,7H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCAHBBQPTPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508477
Record name N-Hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22779-89-1
Record name N-Hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22779-89-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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